molecular formula C20H16N2OS B3461956 N-(2-benzoylphenyl)-N'-phenylthiourea CAS No. 61964-62-3

N-(2-benzoylphenyl)-N'-phenylthiourea

Cat. No. B3461956
CAS RN: 61964-62-3
M. Wt: 332.4 g/mol
InChI Key: XLIONEFSWFXXKA-UHFFFAOYSA-N
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Description

“N-(2-benzoylphenyl)-benzamide” is a chemical compound with the linear formula C20H15NO2 . It has a molecular weight of 301.348 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of benzodiazepines from aminobenzophenones has been reported . A solution of N-(2-benzoylphenyl)-2-bromoacetamide in DMF was combined with HMTM and NH4OAc in EtOH .


Molecular Structure Analysis

Theoretical investigations on the molecular structure of N-(2-benzoylphenyl) oxalyl derivatives, which are important models for studying three-centered intramolecular hydrogen bonding in organic molecules, have been performed using Density Functional Theory .


Physical And Chemical Properties Analysis

Theoretical calculations for two crystal structures of N-(2-benzoylphenyl) oxalyl were performed by Density Functional Theory . Parameters such as chemical shift isotropic (CSI) and chemical shift anisotropic (CSA), natural charge (NBO), thermodynamic parameters such as relative energy (ΔE), standard enthalpies (ΔH), entropies (ΔS), Gibbs free energy (ΔG) and constant volume molar heat capacity (Cv), frontier molecular orbitals (FMOs), total density of states (DOS), molecular electrostatic potential (MEP) of the two structures were investigated .

Safety and Hazards

The safety data sheet for N-(2-Benzoylphenyl)benzamide indicates that it is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

1-(2-benzoylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20(24)21-16-11-5-2-6-12-16/h1-14H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIONEFSWFXXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360531
Record name Thiourea, N-(2-benzoylphenyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61964-62-3
Record name Thiourea, N-(2-benzoylphenyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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